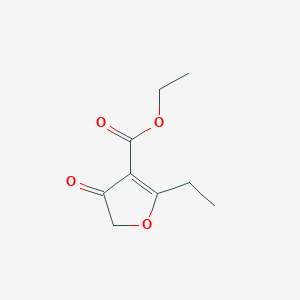
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with a furan ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes
類似化合物との比較
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-proliferative activity and ability to induce apoptosis in leukemia cells.
Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate: Used as a precursor for analog synthesis and has a versatile core structure.
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate: An organic synthesis intermediate used in pharmaceutical research.
Uniqueness
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate stands out due to its unique ethyl group at the 2-position, which can influence its reactivity and interaction with other molecules
特性
CAS番号 |
53252-34-9 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
ethyl 2-ethyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-7-8(6(10)5-13-7)9(11)12-4-2/h3-5H2,1-2H3 |
InChIキー |
BKIJMNAUELDQDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)CO1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


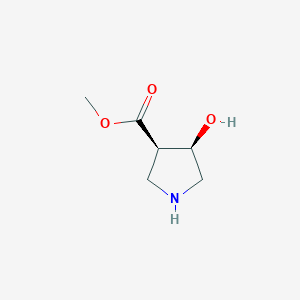

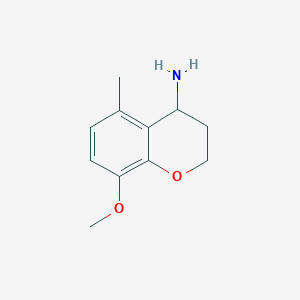
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)

![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
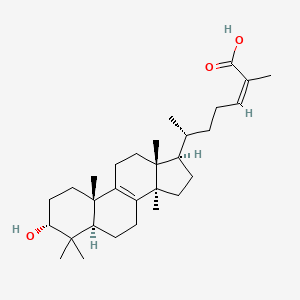
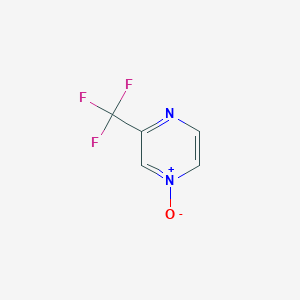
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
